molecular formula C18H10N2 B1211750 Indolo[3,2-b]carbazole CAS No. 241-55-4

Indolo[3,2-b]carbazole

Cat. No. B1211750
Key on ui cas rn: 241-55-4
M. Wt: 254.3 g/mol
InChI Key: HLVSZSQYBQCBQG-UHFFFAOYSA-N
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Patent
US08758904B2

Procedure details

In a 2,000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 50.69 g (205.8 millimoles) of 3,3′-methylenediindole and 30.55 g (206.1 millimoles) of triethyl orthoformate, then 640 g of methanol was added, and the mixture was stirred. To this mixture was added dropwise 5.0 g (51.5 millimoles) of concentrated sulfuric acid over 3 minutes and the mixture was heated under reflux for 1 hour. The mixture was cooled to room temperature and the reddish-brown crystals formed were collected by filtration and washed twice by reslurrying in 500 ml of methanol. The solvent was stripped off under reduced pressure and 36.8 g (143.8 millimoles, 69.9% yield) of indolo[3,2-b]carbazole was obtained as a reddish-brown powder.
Quantity
50.69 g
Type
reactant
Reaction Step One
Quantity
30.55 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
640 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](C1C2C(=CC=CC=2)NC=1)[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.C(O[CH2:28][CH3:29])(OCC)OCC.S(=O)(=O)(O)O>CO>[CH:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[N:4]=[C:3]3[CH:1]=[C:2]4[C:3](=[N:4][C:5]5[C:10]4=[CH:9][CH:8]=[CH:7][CH:6]=5)[CH:29]=[C:28]3[C:6]=12

Inputs

Step One
Name
Quantity
50.69 g
Type
reactant
Smiles
C(C1=CNC2=CC=CC=C12)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
30.55 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
640 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2,000-ml three-necked flask that had been deaerated
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reddish-brown crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed twice

Outcomes

Product
Name
Type
product
Smiles
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 143.8 mmol
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 139.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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